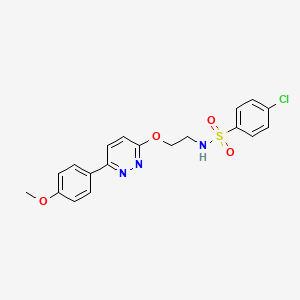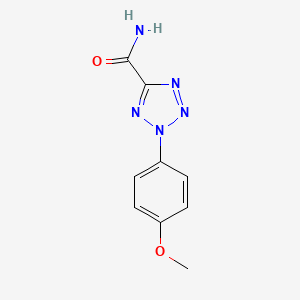
N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quantum Chemical Insight and Molecular Structure
The molecular structure and vibrational spectroscopy of antiviral molecules similar to N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide have been extensively studied. For instance, the molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was synthesized and characterized using FT-IR and FT-Raman spectra. The equilibrium geometry and vibrational assignments were determined using density functional theory with the B3LYP method and a 6-311G++(d,p) basis set. The study revealed near-planarity between the phenyl and pyrimidine rings and highlighted the impact of electronegative fluorine substitution and intermolecular contacts due to amino pyrimidine on the molecular geometry. The formation of strong hydrogen-bonded N-H···N interactions and weaker intramolecular interactions was confirmed through NBO analysis and supported by Hirshfeld surface analysis .
Synthesis Analysis
The synthesis of related compounds has been documented, providing insights into the potential synthesis of this compound. For example, the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide was determined, showing that the acetamido fragment is nearly coplanar with the pyridyl ring. The study also described the formation of chains and layers in the crystal via hydrogen bonds and π-π stacking, which could be relevant for the crystal packing of this compound .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed, the analysis of similar molecules can provide insights. The vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the dimer molecule of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were studied. The research highlighted the importance of inter and intra-molecular hydrogen bonding and the role of stereo-electronic interactions in molecular stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, which can inform the analysis of this compound. Drug likeness based on Lipinski's rule, as well as absorption, distribution, metabolism, excretion, and toxicity properties, were calculated for the molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. The binding energy indicated a strong interaction with SARS-CoV-2 protease, suggesting potential antiviral activity . Similar analyses could be applied to this compound to predict its pharmacokinetic properties and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide serves as a precursor in the synthesis of diverse heterocyclic compounds. Researchers have explored its utility in generating novel compounds with antimicrobial properties, highlighting its role in the design of sulfonamido moieties and thiazole derivatives. Such chemical entities have shown promising results in antimicrobial activity assays, underlining the compound's significance in contributing to the development of new antibacterial and antifungal agents (Ali et al., 2010).
Antimicrobial Evaluation
The antimicrobial evaluation of novel heterocyclic compounds derived from this compound has been a significant area of research. Studies have focused on synthesizing and testing the antimicrobial efficacy of new thiazole, pyridone, and chromene derivatives, indicating their potential as antimicrobial agents. This work emphasizes the chemical's utility in addressing the need for new treatments against resistant microbial strains (Darwish et al., 2014).
Structural Analysis and Applications
The structural versatility of this compound allows for its use in synthesizing complex molecules with potential applications in various fields. Research has delved into its reactivity and the synthesis of compounds with specified functionalities, demonstrating its importance in the creation of novel materials and therapeutic agents. These studies provide insights into the compound's chemical behavior and its potential for creating substances with desirable properties (Hernando et al., 2016).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-16(19-14-6-2-1-3-7-14)12-23-17-9-8-15(20-21-17)13-5-4-10-18-11-13/h4-5,8-11,14H,1-3,6-7,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOGHWMMZDLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)
![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)
![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)



